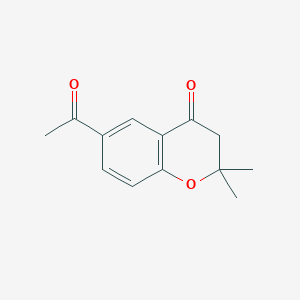

6-Acetyl-2,2-dimethylchroman-4-one

描述

准备方法

Synthetic Routes and Reaction Conditions

6-Acetyl-2,2-dimethylchroman-4-one can be synthesized from the herbs of Vernonia cinerea . The synthetic route involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The reaction conditions typically require maintaining the product at room temperature during transportation and storage .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

化学反应分析

Types of Reactions

6-Acetyl-2,2-dimethylchroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

科学研究应用

Anti-Obesity Activity

6-Acetyl-2,2-dimethylchroman-4-one has been shown to suppress adipogenesis, which is the formation of fat cells. Research indicates that it exerts its effects by activating adenosine monophosphate-activated protein kinase (AMPK), an important energy-regulating enzyme in cells. This activation leads to decreased lipid accumulation in human bone marrow-derived mesenchymal stromal cells (hBM-MSCs) and downregulation of key adipogenic markers such as proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) .

Cytotoxic Effects

The compound has also been studied for its cytotoxic properties against various cancer cell lines. Although its anti-cancer activity is considered low, it shows potential as a bioactive constituent in developing new therapeutic agents . In vitro studies have demonstrated that it can inhibit certain signaling pathways involved in cancer progression.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced biological activities. It is synthesized through various methods, including extraction from plant sources and synthetic routes involving chemical reactions typical of chromone derivatives .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of various chemical products and as a research tool in pharmaceutical development. Its properties make it suitable for exploring new formulations and therapeutic strategies .

Case Study 1: Anti-Adipogenic Effects

A study focused on the anti-obesity properties of this compound isolated from Artemisia princeps. The compound was tested on hBM-MSCs induced to differentiate into adipocytes. Results indicated a significant reduction in lipid accumulation and expression of adipogenic markers following treatment with the compound. The underlying mechanism involved modulation of AMPK activity and inhibition of p38 and JNK MAPK signaling pathways .

Case Study 2: Cytotoxicity Against Cancer Cells

Another study evaluated the cytotoxic effects of this compound on various cancer cell lines. Although the compound demonstrated low anti-cancer activity, it was noted for its ability to influence cellular processes related to cancer progression. The findings suggest that further exploration could yield insights into its potential as part of a combination therapy or as a lead compound for drug development .

作用机制

The mechanism of action of 6-Acetyl-2,2-dimethylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound exhibits low anti-cancer activity by targeting certain cellular pathways involved in cancer cell proliferation . Further research is needed to elucidate the detailed molecular mechanisms and pathways affected by this compound .

相似化合物的比较

Similar Compounds

- 2,2-Dimethyl-6-vinylchroman-4-one

- 2-Senecioyl-4-vinylphenol

- (4E)-8beta-Angeloyloxy-9beta,10beta-dihydroxy-1

Uniqueness

6-Acetyl-2,2-dimethylchroman-4-one is unique due to its specific chemical structure and low anti-cancer activity .

生物活性

6-Acetyl-2,2-dimethylchroman-4-one is a bioactive compound that has garnered attention for its potential therapeutic applications, particularly in the fields of obesity and cardiovascular health. This article will explore its biological activities, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a natural compound isolated from various plant sources, including Artemisia princeps and Vernonia cinerea. It possesses a unique chroman structure that contributes to its diverse biological activities.

1. Anti-obesity Properties

One of the most notable biological activities of this compound is its anti-obesity effect. Research indicates that this compound suppresses adipocyte formation by:

- Activating AMPK : The compound stimulates the phosphorylation of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating energy homeostasis and inhibiting adipogenesis .

- Modulating Adipogenic Markers : It downregulates key adipogenic transcription factors such as PPARγ, C/EBPα, and SREBP-1c, which are essential for the differentiation of pre-adipocytes into mature adipocytes .

2. Anti-platelet Aggregation Activity

This compound has demonstrated significant anti-platelet aggregation activity in vitro. This effect is particularly relevant for cardiovascular health as it may help reduce the risk of thrombus formation . The compound's mechanism involves the inhibition of platelet aggregation induced by arachidonic acid, suggesting a potential role in managing cardiovascular diseases.

The biological effects of this compound are mediated through various biochemical pathways:

- AMPK Pathway Activation : By activating AMPK, the compound enhances fatty acid oxidation and inhibits lipid accumulation in adipocytes .

- Regulation of Signaling Pathways : The compound also influences several signaling pathways involved in cell differentiation and proliferation, including the p38 MAPK and β-catenin-dependent Wnt10b pathways .

In Vitro Studies

In laboratory studies, this compound has shown promising results:

| Study | Concentration | Effect |

|---|---|---|

| Varies | Suppressed adipogenesis in hBM-MSCs | |

| 5.7 mg | Isolated from Artemisia princeps with anti-obesity effects |

In Vivo Studies

Animal model studies have further validated the compound's efficacy:

属性

IUPAC Name |

6-acetyl-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-8(14)9-4-5-12-10(6-9)11(15)7-13(2,3)16-12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWLEUNYCBGFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC(CC2=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439263 | |

| Record name | 6-acetyl-2,2-dimethylchroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68799-41-7 | |

| Record name | 6-acetyl-2,2-dimethylchroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of 6-acetyl-2,2-dimethylchroman-4-one?

A1: this compound has demonstrated interesting biological activities in in vitro studies:

- Anti-obesity activity: This compound has shown potential in suppressing adipogenesis, the process of fat cell formation, in human bone marrow-derived mesenchymal stromal cells (hBM-MSCs). [] This effect is thought to be mediated by the activation of AMPK, an enzyme involved in cellular energy regulation, and the modulation of various signaling pathways related to adipogenesis. []

- Anti-platelet aggregation activity: this compound has exhibited significant anti-platelet aggregation activity in in vitro experiments. [] Platelet aggregation is a crucial step in blood clot formation, making this finding potentially relevant for cardiovascular health.

Q2: From which natural sources can this compound be isolated?

A2: this compound has been successfully isolated from the following plant sources:

- Artemisia princeps: This dietary plant, also known as Japanese mugwort, has yielded this compound as one of its bioactive constituents. []

- Gynura japonica: This plant, commonly called velvet plant or edible gynura, has also been identified as a source of this compound. []

Q3: What are the potential molecular mechanisms underlying the observed anti-adipogenic effect of this compound?

A3: Research suggests that this compound might exert its anti-adipogenic effects through multiple mechanisms:

- AMPK activation: The compound appears to stimulate the phosphorylation of AMPK, leading to its activation. [] AMPK activation is known to inhibit adipogenesis and promote fat oxidation.

- Modulation of adipogenic markers: this compound has been observed to downregulate the expression of key adipogenic transcription factors, including PPARγ, C/EBPα, and SREBP-1c. [] These factors play a crucial role in driving the differentiation of pre-adipocytes into mature adipocytes.

- Regulation of signaling pathways: The compound may influence adipogenesis by modulating signaling pathways such as the p38 and JNK MAPK pathways, as well as the β-catenin-dependent Wnt10b pathway. [] These pathways are involved in various cellular processes, including cell differentiation and proliferation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。